(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone
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Overview
Description
(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone is an organic compound that features a methanone group bonded to a 4-chloro-phenyl ring and a 4,5-dimethoxy-2-nitro-phenyl ring
Preparation Methods
The synthesis of (4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 4,5-dimethoxy-2-nitrobenzene.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Procedure: The 4-chlorobenzoyl chloride is reacted with 4,5-dimethoxy-2-nitrobenzene under reflux conditions in an appropriate solvent like dichloromethane or toluene.
Chemical Reactions Analysis
(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as alkoxides or amines.
Scientific Research Applications
(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone can be compared with similar compounds such as:
(4-Chloro-phenyl)-(4-nitro-phenyl)-methanone: Lacks the methoxy groups, which may affect its reactivity and biological activity.
(4-Chloro-phenyl)-(4,5-dimethoxy-phenyl)-methanone: Lacks the nitro group, which may reduce its potential for bioreduction and subsequent biological effects. 3
Properties
Molecular Formula |
C15H12ClNO5 |
---|---|
Molecular Weight |
321.71 g/mol |
IUPAC Name |
(4-chlorophenyl)-(4,5-dimethoxy-2-nitrophenyl)methanone |
InChI |
InChI=1S/C15H12ClNO5/c1-21-13-7-11(12(17(19)20)8-14(13)22-2)15(18)9-3-5-10(16)6-4-9/h3-8H,1-2H3 |
InChI Key |
RIAAIPITIPYEFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
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